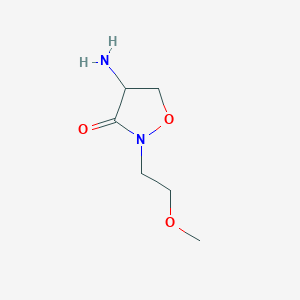
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with an amino group and a methoxyethyl group attached to the ring. Isoxazolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and crop science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of N-substituted hydroxylamines with functional allyl bromides. This reaction typically occurs in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions . Another method involves the use of β-alkynyl hydroxamic acids, which undergo cyclization in the presence of gold(I) catalysts to form isoxazolidinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, leading to the formation of N-alkyl derivatives.
Oxidation and Reduction: Isoxazolidinones can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the compound, and substituted isoxazolidinones.
Aplicaciones Científicas De Investigación
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: Isoxazolidinones are important pharmacophores in medicinal chemistry.
Crop Science: Some isoxazolidinones exhibit herbicidal activity and are used as lead structures in crop protection research.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of α-d-amino acid oxidase, the compound binds to the enzyme’s active site, preventing the oxidation of amino acids. This inhibition can modulate physiological processes such as hormone secretion and synaptic transmission . Additionally, its interaction with γ-aminobutyric acid aminotransferase affects neuronal activity by altering the levels of γ-aminobutyric acid in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolidin-5-ones: These compounds share a similar five-membered ring structure but differ in the position of the amino group and other substituents.
Uniqueness
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-amino-2-(2-methoxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-3-2-8-6(9)5(7)4-11-8/h5H,2-4,7H2,1H3 |
Clave InChI |
FIGBFRFTCBWNRH-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=O)C(CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

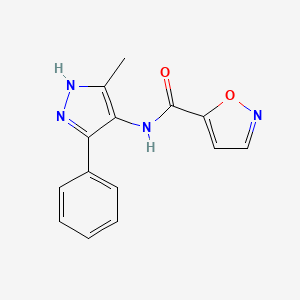
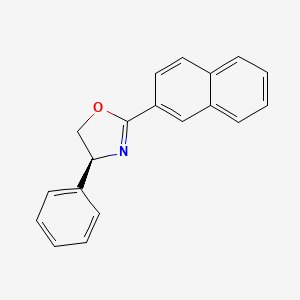
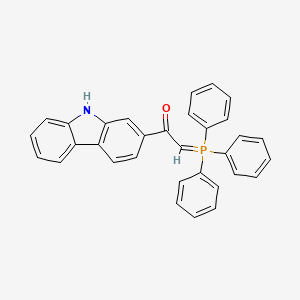
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
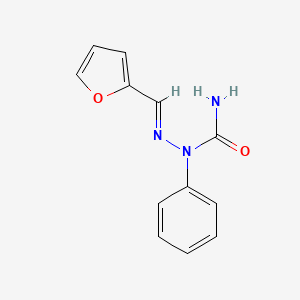

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)


![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
